molecular formula C23H16N6O2S2 B11423575 11-methyl-7-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

11-methyl-7-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11423575
M. Wt: 472.5 g/mol
InChI Key: MRRKVMQUMAWOPA-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a unique structure. It belongs to the class of triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaenes .
  • The compound contains a thiadiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms.
  • Its chemical formula is C₃₀H₁₉N₇O₂S₂ .
  • While its exact applications are not widely known, it has attracted interest due to its intriguing structure and potential biological activities.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers likely employ multistep reactions to construct the complex triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene scaffold.
    • Industrial production methods remain undisclosed, but they would likely involve optimization for yield, scalability, and cost-effectiveness.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation , reduction , and substitution .
    • Common reagents and conditions would depend on the specific reaction type. For example:

        Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

        Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

        Substitution: React with nucleophiles (e.g., amines, thiols) to replace functional groups.

    • Major products formed would vary based on the reaction conditions and starting materials.
  • Scientific Research Applications

    • Limited research directly focuses on this compound, but its structural features suggest potential applications:

        Medicinal Chemistry: Investigate its pharmacological properties, especially as it contains sulfur and nitrogen atoms.

        Materials Science: Explore its use in organic electronics or as a building block for novel materials.

        Biological Studies: Assess its interactions with enzymes, receptors, or cellular pathways.

        Catalysis: Investigate its catalytic properties due to its unique structure.

  • Mechanism of Action

    • Without specific studies, we can only speculate. its molecular targets likely involve interactions with proteins, enzymes, or nucleic acids.
    • Further research would be needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct analogs with the same structure. related compounds include:

        7-(3-ethoxypropyl)-6-[(3-methylphenyl)-oxomethyl]imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylic acid ethyl ester: .

        7-butyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: .

        6-Imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: .

    Remember that further research and experimental validation are essential to fully understand this intriguing compound’s properties and applications

    Properties

    Molecular Formula

    C23H16N6O2S2

    Molecular Weight

    472.5 g/mol

    IUPAC Name

    11-methyl-7-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

    InChI

    InChI=1S/C23H16N6O2S2/c1-13-5-7-15(8-6-13)12-32-23-27-26-22(33-23)29-19-17(10-16(11-24)20(29)30)21(31)28-9-3-4-14(2)18(28)25-19/h3-10H,12H2,1-2H3

    InChI Key

    MRRKVMQUMAWOPA-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)CSC2=NN=C(S2)N3C4=C(C=C(C3=O)C#N)C(=O)N5C=CC=C(C5=N4)C

    Origin of Product

    United States

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